
6 alpha-Methyl-11 beta-hydroxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6 alpha-Methyl-11 beta-hydroxyprogesterone, also known as medrysone, is a synthetic corticosteroid with anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of eye inflammation. The compound has a molecular formula of C22H32O3 and a molecular weight of 344.49 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6 alpha-Methyl-11 beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts such as aluminum trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
6 alpha-Methyl-11 beta-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents such as chloroform and methanol .
Major Products
The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound. These derivatives often have different pharmacological properties and can be used for various therapeutic applications .
Wissenschaftliche Forschungsanwendungen
6 alpha-Methyl-11 beta-hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry.
Biology: The compound is used to study the effects of corticosteroids on cellular processes.
Medicine: It is primarily used in ophthalmology for the treatment of eye inflammation. .
Industry: The compound is used in the formulation of various pharmaceutical products
Wirkmechanismus
6 alpha-Methyl-11 beta-hydroxyprogesterone exerts its effects by binding to corticosteroid receptors in the body. This binding leads to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11 beta-Hydroxyprogesterone: A naturally occurring steroid with similar anti-inflammatory properties.
Medroxyprogesterone acetate: A synthetic progestin with broader applications in hormone therapy.
Megestrol acetate: Another synthetic progestin used in the treatment of cancer and appetite stimulation.
Uniqueness
6 alpha-Methyl-11 beta-hydroxyprogesterone is unique due to its specific use in ophthalmology and its potent anti-inflammatory effects. Unlike other similar compounds, it is specifically formulated for topical use in the eyes, making it highly effective for treating ocular inflammation .
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(6S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15?,16?,17?,19?,20?,21?,22?/m0/s1 |
InChI-Schlüssel |
GZENKSODFLBBHQ-CHMAHDFQSA-N |
Isomerische SMILES |
C[C@H]1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





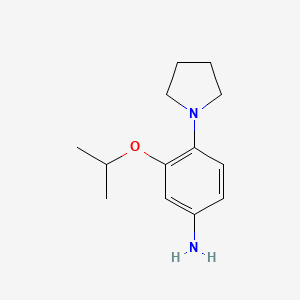
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
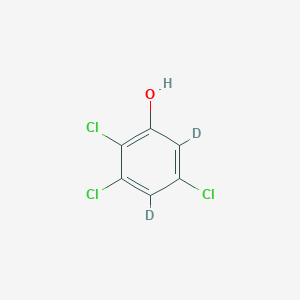
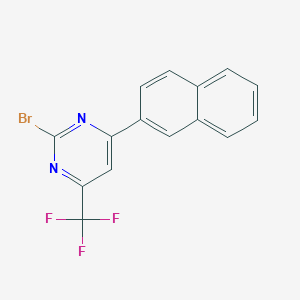
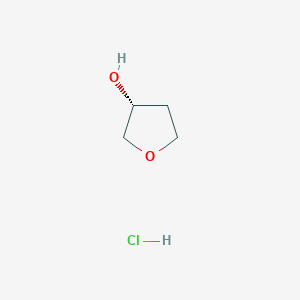
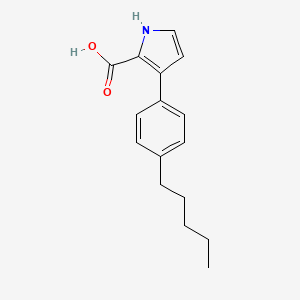

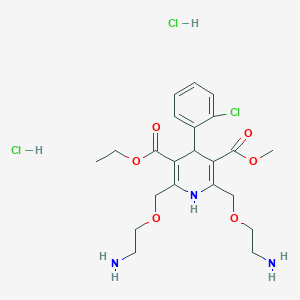
![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
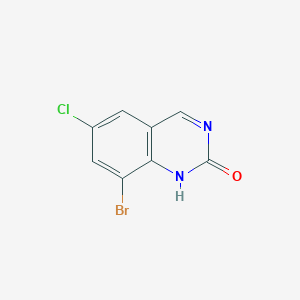
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
